molecular formula C16H24N2O3S B6100291 N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No. B6100291
M. Wt: 324.4 g/mol
InChI Key: PVKGMSRTKVHYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as Mepivacaine, is a local anesthetic drug that is commonly used in medical procedures. It belongs to the family of amide-type local anesthetics and is used to block nerve impulses, thereby numbing the area of application.

Mechanism of Action

N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide works by blocking the sodium channels in nerve fibers, thereby preventing the transmission of nerve impulses. This leads to temporary numbness in the area of application.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and a low potential for systemic toxicity. It is metabolized in the liver and excreted in the urine. This compound has a rapid onset of action and a moderate duration of action.

Advantages and Limitations for Lab Experiments

N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is commonly used in lab experiments as a local anesthetic. It has several advantages, including its low toxicity profile and rapid onset of action. However, it also has some limitations, including its moderate duration of action and potential for allergic reactions.

Future Directions

There are several future directions for research on N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of new formulations that can prolong the duration of action. Another area of interest is the investigation of this compound's potential use in the treatment of chronic pain. Additionally, there is a need for further research on the safety and efficacy of this compound in specific patient populations, such as pregnant women and children.
Conclusion:
This compound is a local anesthetic drug that is commonly used in medical procedures. It works by blocking the sodium channels in nerve fibers, thereby preventing the transmission of nerve impulses. This compound has a low toxicity profile and a low potential for systemic toxicity. It has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of new formulations and investigation of its potential use in the treatment of chronic pain.

Synthesis Methods

N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide can be synthesized by reacting 4-methylpropiophenone with methylamine to form N-methyl-4-methylpropiophenone. This intermediate is then reacted with piperidine to form N-[1-(4-methylphenyl)ethyl]-4-piperidinone. Finally, this compound is reacted with methanesulfonyl chloride to form this compound.

Scientific Research Applications

N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its use as a local anesthetic in various medical procedures. It is commonly used in dentistry, ophthalmology, and obstetrics. This compound is also used in regional anesthesia and nerve blocks. It has been shown to be effective in reducing pain during and after surgery.

properties

IUPAC Name

N-[1-(4-methylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12-4-6-14(7-5-12)13(2)17-16(19)15-8-10-18(11-9-15)22(3,20)21/h4-7,13,15H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKGMSRTKVHYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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